molecular formula C14H23N B1373496 (Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1019604-89-7

(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine

Cat. No. B1373496
CAS RN: 1019604-89-7
M. Wt: 205.34 g/mol
InChI Key: DEDLGEUEZCQOCA-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” consists of a butan-2-yl group and a 2,4,6-trimethylphenylmethyl group attached to an amine (NH2) group .

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

One study explores the reaction of similar amines in butanol, leading to the formation of butyl esters resistant to aminolysis, illustrating their potential in synthetic organic chemistry for creating complex molecules (Novakov et al., 2017). This work highlights the chemical reactivity of such amines under specific conditions, offering insights into their utility in synthesizing resistant compounds.

Molecular Imaging and Radiolabeling

Research includes the synthesis of tritium-labelled compounds with structural similarities, aiming to develop high-affinity radioligands for receptor studies. These compounds are utilized in cell-based binding assays to study receptor interactions, showcasing their importance in neuropharmacology and molecular imaging (Hiebel et al., 2006). Such studies are crucial for understanding receptor function and for the development of new therapeutic agents.

Catalysis and Material Science

The synthesis and application of metal aminopyridinato complexes derived from similar amines reveal their role as catalysts in aryl-Cl activation and polymerization processes (Deeken et al., 2006). This demonstrates their versatility in catalyzing significant reactions, contributing to advancements in material science and organic synthesis.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Studies on heteroleptic cyclometalated iridium complexes involving similar amines underline their potential in the development of phosphorescent materials for OLEDs, indicating their applicability in enhancing electronic and optical devices' efficiency (Volpi et al., 2012). These findings are pivotal for advancing display technologies and solar energy conversion.

Pharmacokinetic Studies

Research on doubly carbon-13 labelled isotopomers of compounds structurally related to the query molecule for pharmacokinetic studies underscores their importance in medicinal chemistry for understanding drug distribution and metabolism (Greiner et al., 2002). This research provides valuable data that could be applied to drug development and therapeutic monitoring.

properties

IUPAC Name

N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-6-13(5)15-9-14-11(3)7-10(2)8-12(14)4/h7-8,13,15H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLGEUEZCQOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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